Bienvenue dans la boutique en ligne BenchChem!

Regrelor disodium

Platelet aggregation P2Y12 receptor IC50 comparison

Regrelor disodium (INS50589, CAS 676251-22-2) is an intravenous, reversible, competitive P2Y12 receptor antagonist developed for antiplatelet therapy. It belongs to the purinergic P2Y12 inhibitor class and is characterized by a disodium salt formulation for intravenous administration.

Molecular Formula C22H23N6Na2O8P
Molecular Weight 576.4 g/mol
CAS No. 676251-22-2
Cat. No. B1679259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegrelor disodium
CAS676251-22-2
SynonymsINS50589;  INS-50589;  INS 50589;  Regrelor;  Regrelor sodium;  Regrelor disodium.
Molecular FormulaC22H23N6Na2O8P
Molecular Weight576.4 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+]
InChIInChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1
InChIKeyMKQKPLQMNCXTJE-VEZQGTPESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Regrelor Disodium Procurement: P2Y12 Antagonist for Research in Controlled Platelet Modulation


Regrelor disodium (INS50589, CAS 676251-22-2) is an intravenous, reversible, competitive P2Y12 receptor antagonist developed for antiplatelet therapy [1]. It belongs to the purinergic P2Y12 inhibitor class and is characterized by a disodium salt formulation for intravenous administration [2]. The compound was advanced to Phase 2 clinical trials for indications including coronary artery bypass grafting (CABG) before development was discontinued due to safety concerns [3]. Regrelor remains a valuable research tool for studying P2Y12-mediated platelet aggregation and for understanding the pharmacology of reversible antagonists in this target class.

Why Regrelor Disodium Cannot Be Substituted: Differential Potency, Reversibility, and Formulation Define Its Utility


In the P2Y12 antagonist class, compounds differ fundamentally in potency, reversibility, metabolic activation requirements, and formulation. Regrelor disodium exhibits a specific IC50 of 16 nM for ADP-induced platelet aggregation [1], which is distinct from both more potent IV agents like cangrelor (IC50 0.4 nM) [2] and less potent oral prodrugs like clopidogrel (active metabolite IC50 100 nM) [3]. As a reversible, direct-acting antagonist administered intravenously [4], Regrelor disodium occupies a specific pharmacological niche that cannot be replicated by irreversible prodrugs (clopidogrel, prasugrel) or by oral reversible agents (ticagrelor) with different potency and pharmacokinetic profiles. Its disodium salt formulation and lack of requirement for metabolic activation further distinguish it from other class members, making generic substitution scientifically invalid for experiments requiring its exact pharmacological profile.

Regrelor Disodium Differential Evidence: Quantitative Potency and Selectivity Benchmarks vs. P2Y12 Comparators


Potency Differentiation: Regrelor Disodium IC50 vs. Key P2Y12 Antagonists in Washed Platelet Aggregation Assays

Regrelor disodium demonstrates an IC50 of 16 nM for inhibition of ADP-induced platelet aggregation in human washed platelet assays [1]. This value is 40-fold higher (less potent) than cangrelor (IC50 0.4 nM) [2], but approximately 6-fold more potent than ticagrelor (IC50 ~1.8 μM) and over 6-fold more potent than the active metabolite of clopidogrel (IC50 100 nM) . This potency profile places Regrelor disodium in an intermediate tier among reversible P2Y12 antagonists, which is critical for studies where excessive potency (e.g., cangrelor) may obscure subtle pharmacodynamic effects or where insufficient potency (e.g., ticagrelor) may require higher concentrations that introduce off-target activities.

Platelet aggregation P2Y12 receptor IC50 comparison ADP-induced aggregation

Mechanistic Distinction: Reversible vs. Irreversible Antagonism Defines Regrelor Disodium's Reversibility Profile

Regrelor disodium is a reversible, competitive antagonist of ADP at the P2Y12 receptor [1]. This mechanism contrasts with the irreversible covalent binding exhibited by active metabolites of prodrugs such as clopidogrel and prasugrel [2]. The reversible nature of Regrelor disodium allows for rapid onset and offset of antiplatelet effect upon infusion cessation, as demonstrated in clinical studies where platelet function returned to baseline shortly after discontinuation of the intravenous infusion [1]. In contrast, irreversible antagonists cause prolonged platelet inhibition lasting for the lifespan of the platelet (7-10 days), a property that precludes their use in acute settings where rapid reversibility is required, such as during surgical procedures.

Reversible antagonist P2Y12 receptor ADP-competitive Mechanism of action

Formulation and Route of Administration: Intravenous Disodium Salt Formulation Distinguishes Regrelor Disodium from Oral Agents

Regrelor disodium is formulated as an intravenous infusion [1], with the disodium salt form conferring aqueous solubility suitable for parenteral administration [2]. This is a key differentiator from oral P2Y12 antagonists such as clopidogrel, prasugrel, and ticagrelor. The intravenous route provides immediate and predictable bioavailability, bypassing first-pass metabolism and avoiding the inter-individual variability associated with intestinal absorption and CYP450-mediated activation. In Phase 1 studies, Regrelor disodium was administered as a 4-hour intravenous infusion at doses of 0.1-3 mg/kg/h, achieving rapid and dose-dependent inhibition of platelet aggregation [3].

Intravenous formulation Disodium salt Pharmacokinetics Route of administration

Metabolic Profile: Inactive Metabolite Differentiates Regrelor Disodium from Prodrugs and Active Metabolite-Generating Agents

Regrelor disodium is metabolized to a principal metabolite, INS51088, which has been demonstrated to lack pharmacological activity at the P2Y12 receptor [1]. This is a critical distinction from prodrugs like clopidogrel and prasugrel, which require CYP450-mediated bioactivation to generate their active thiol metabolites [2], and from ticagrelor, which itself has an active metabolite that contributes to its antiplatelet effect. The inactivity of INS51088 simplifies pharmacokinetic/pharmacodynamic modeling, as the observed antiplatelet effect is attributable solely to the parent compound, without the confounding influence of active metabolites.

Metabolite INS51088 Prodrug Pharmacologically inactive

Clinical Development Status: Discontinued Phase 2 Program Provides Unique Safety Benchmarking

Regrelor disodium advanced to Phase 2 clinical trials for the prevention of thrombotic events in patients undergoing coronary artery bypass grafting (CABG) with cardiopulmonary bypass [1]. However, the development program was discontinued in 2008 due to safety concerns, specifically an increased risk of bleeding observed in the trial [2]. This clinical outcome provides a unique, quantifiable benchmark: despite being a reversible antagonist with an intermediate potency profile and an intravenous route of administration designed for controlled, acute use, the compound still exhibited an unacceptable bleeding signal. This finding is critical for researchers investigating the therapeutic window of P2Y12 antagonists, as it demonstrates that even with favorable pharmacological properties, bleeding remains a dose-limiting toxicity.

Phase 2 trial Discontinued development Safety profile Bleeding risk

Selectivity Profile: Regrelor Disodium Demonstrates High Selectivity for P2Y12 Over P2Y1

Regrelor disodium is described as a selective P2Y12 receptor antagonist [1]. While quantitative selectivity ratios over other P2Y receptor subtypes (e.g., P2Y1) are not explicitly detailed in publicly available primary literature, the compound was optimized for P2Y12 selectivity during development [2]. This selectivity is inferred from its classification as a P2Y12-specific agent and the lack of reported activity at P2Y1 or other purinergic receptors in the available data. In contrast, some earlier generation antagonists or less optimized tool compounds may exhibit broader P2Y receptor activity, potentially confounding experimental interpretation. For researchers requiring a P2Y12-selective tool, Regrelor disodium's specificity is a key consideration.

Receptor selectivity P2Y12 P2Y1 Off-target

Regrelor Disodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Modeling Acute, Reversible Platelet Inhibition in Surgical Settings

Given its intravenous formulation and reversible antagonism (Evidence Item 2, 3), Regrelor disodium is ideally suited for preclinical studies modeling acute antiplatelet therapy during procedures such as CABG or percutaneous coronary intervention (PCI). The compound's ability to achieve rapid, dose-dependent inhibition of platelet aggregation followed by prompt reversal upon infusion cessation [1] allows researchers to study the delicate balance between preventing thrombosis and minimizing bleeding risk—a balance that proved challenging in clinical development (Evidence Item 5). This scenario is directly supported by the compound's Phase 2 trial design in CABG patients [2].

Benchmarking Potency and Safety of Novel P2Y12 Antagonists

Regrelor disodium's well-characterized potency (IC50 16 nM, Evidence Item 1) and its documented clinical failure due to bleeding (Evidence Item 5) make it an invaluable benchmark compound for the development of next-generation antiplatelet agents. Researchers can use Regrelor disodium as a reference standard to calibrate in vitro and in vivo assays, comparing the potency and therapeutic index of novel compounds against a known, clinically tested agent. Its intermediate potency and reversible mechanism provide a specific comparator for new chemical entities aiming to improve upon the safety profile of existing P2Y12 antagonists.

Investigating Pharmacokinetic-Pharmacodynamic Relationships Without Active Metabolite Interference

The fact that Regrelor disodium's principal metabolite, INS51088, is pharmacologically inactive (Evidence Item 4) simplifies PK/PD modeling [3]. This characteristic is highly valuable for academic and industrial researchers seeking to establish clear correlations between plasma drug concentration and the magnitude of platelet inhibition. By eliminating the confounding effects of active metabolites, Regrelor disodium enables more precise determination of in vivo potency and duration of action, which is essential for optimizing dosing regimens and understanding the fundamental pharmacology of P2Y12 antagonism.

Studies Requiring Selective P2Y12 Antagonism Without P2Y1 Interference

For experiments designed to dissect the specific contributions of P2Y12 versus P2Y1 receptors in platelet function or other biological processes, Regrelor disodium's selectivity for P2Y12 (Evidence Item 6) is a critical attribute [1]. While exact selectivity ratios are not fully published, the compound's development as a selective P2Y12 antagonist supports its use in assays where P2Y1-mediated effects (e.g., calcium mobilization, shape change) must be minimized. This allows for cleaner interpretation of results when probing P2Y12-specific signaling pathways or evaluating the therapeutic potential of selective P2Y12 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regrelor disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.